LNA-A(Bz) Amidite: A Comprehensive Technical Guide for Researchers
LNA-A(Bz) Amidite: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of LNA-A(Bz) amidite, a key building block in the synthesis of modified oligonucleotides for a range of therapeutic and diagnostic applications. We will delve into its chemical structure, properties, and the methodologies for its incorporation into synthetic nucleic acids.
Introduction to Locked Nucleic Acids (LNA)
Locked Nucleic Acid (LNA) is a class of modified RNA nucleotide analogues. The ribose moiety in an LNA nucleotide is conformationally "locked" by a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon.[1][2] This structural constraint pre-organizes the sugar into a C3'-endo (RNA-like) conformation, leading to several advantageous properties for oligonucleotides that contain LNA monomers.[1]
Incorporation of LNA monomers into DNA or RNA oligonucleotides results in:
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Unprecedented Thermal Stability: LNA-containing oligonucleotides exhibit significantly increased melting temperatures (Tm) when hybridized to complementary DNA or RNA strands.[3][4] This enhanced affinity is a hallmark of LNA technology.
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Enhanced Nuclease Resistance: The locked structure provides steric hindrance that protects the phosphodiester backbone from degradation by nucleases, increasing the in vivo stability of LNA-modified oligonucleotides.[1]
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Improved Specificity: The high binding affinity of LNA allows for excellent discrimination between perfectly matched and mismatched target sequences.
These properties make LNA-modified oligonucleotides powerful tools in various applications, including antisense therapy, siRNA, diagnostics, and gene function analysis.[2][3][5]
Chemical Structure and Properties of LNA-A(Bz) Amidite
LNA-A(Bz) amidite is the phosphoramidite (B1245037) building block used to incorporate a benzoyl-protected adenine (B156593) LNA monomer into a growing oligonucleotide chain during solid-phase synthesis.
Full Chemical Name: N6-benzoyl-5'-O-(4, 4'-dimethoxytrityl)-2'-O-4'-C-Locked-adenosine-3'-cyanoethyl Phosphoramidite
Chemical Structure:
Table 1: Physicochemical Properties of LNA-A(Bz) Amidite
| Property | Value | Reference |
| CAS Number | 206055-79-0 | [6] |
| Molecular Formula | C48H52N7O8P | [6] |
| Molecular Weight | 885.96 g/mol | [6] |
| Appearance | Off-white to yellow powder | [6] |
| Purity (HPLC) | ≥98.0% | [6] |
| Storage Condition | -20°C | [6] |
Experimental Protocol: Incorporation of LNA-A(Bz) Amidite via Phosphoramidite Chemistry
The incorporation of LNA-A(Bz) amidite into an oligonucleotide sequence is achieved through the well-established phosphoramidite method on an automated solid-phase DNA/RNA synthesizer. While the fundamental cycle is similar to that for standard DNA or RNA synthesis, certain steps require modification to ensure efficient coupling of the LNA monomer.
Materials:
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LNA-A(Bz) CE Phosphoramidite
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Standard DNA or RNA phosphoramidites (dA, dC, dG, T, U)
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Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside
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Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
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Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
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Oxidizing solution (e.g., iodine/water/pyridine)
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Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
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Acetonitrile (anhydrous)
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Cleavage and deprotection reagents (e.g., ammonium (B1175870) hydroxide (B78521) or AMA)
Standard Synthesis Cycle for LNA Incorporation:
The synthesis proceeds in a 3' to 5' direction. The following four steps are repeated for each monomer addition:
Step 1: De-blocking (Detritylation) The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by removing the dimethoxytrityl (DMT) group with an acidic solution. This exposes the 5'-hydroxyl for the subsequent coupling reaction.
Step 2: Coupling The LNA-A(Bz) phosphoramidite is activated by an activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A key modification for LNA amidites is an extended coupling time compared to standard DNA amidites to ensure high coupling efficiency.[7]
Step 3: Capping Any unreacted 5'-hydroxyl groups are "capped" by acetylation. This prevents the formation of deletion mutants (sequences missing a nucleotide) in the final product.
Step 4: Oxidation The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing solution. For the synthesis of phosphorothioate-modified oligonucleotides, this step is replaced with a sulfurization step. A prolonged oxidation step is also recommended for LNA-containing oligonucleotides.[7]
This cycle is repeated until the desired sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed.
Application in Antisense Technology: A Workflow
LNA-modified oligonucleotides are particularly effective as antisense agents. "Gapmer" designs, featuring a central block of DNA monomers flanked by LNA "wings," are commonly employed. This design allows for the recruitment of RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA duplex, leading to target mRNA degradation.
Below is a diagram illustrating the logical workflow of an LNA gapmer antisense oligonucleotide.
Caption: Workflow of an LNA gapmer antisense oligonucleotide.
Conclusion
LNA-A(Bz) amidite is an essential reagent for the synthesis of high-affinity, nuclease-resistant oligonucleotides. Its unique structural properties have established LNA-modified oligonucleotides as a leading platform for the development of next-generation nucleic acid therapeutics and advanced diagnostic tools. The ability to fine-tune the properties of oligonucleotides by incorporating LNA monomers offers researchers a powerful tool to address challenges in drug development and molecular biology.
References
- 1. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genelink.com [genelink.com]
- 5. vbn.aau.dk [vbn.aau.dk]
- 6. researchgate.net [researchgate.net]
- 7. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
